molecular formula C13H9F3O2 B1325214 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone CAS No. 886370-42-9

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone

Cat. No. B1325214
CAS RN: 886370-42-9
M. Wt: 254.2 g/mol
InChI Key: DGUJNJQFAWNYEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C13H9F3O2 and a molecular weight of 254.21 . It is used as a building block in organic chemistry .

Scientific Research Applications

  • Catalysis and Synthesis : Kumaraguru et al. (2014) discuss the use of 12-Phosphotungstic acid supported on silica gel as a catalyst for regioselective acylation of 2-methoxynaphthalene, leading to the production of 1-(6-Methoxynaphthalen-2-yl)ethanone, an important intermediate in the production of Naproxen (Kumaraguru et al., 2014).

  • Synthesis of Novel Compounds : Zanatta et al. (2001) describe the synthesis of novel trifluoromethylated β-acetal-gem-diols from the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, where 2,2,2-Trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone is a key intermediate (Zanatta et al., 2001).

  • Pharmaceutical Applications : The compound has been utilized in the development of pharmaceutical intermediates, as demonstrated by Mellor et al. (2000), where its derivatives were used in synthesizing trifluoromethylnaphthalenes, which are further processed into various pharmaceuticals (Mellor et al., 2000).

  • Biological Studies and Drug Development : Ashok et al. (2014) highlight its use in the one-pot multicomponent synthesis of compounds with potential antibacterial and antifungal activities (Ashok et al., 2014).

  • Photophysical Properties : Jiang et al. (2015) explore its use in preparing aza-BODIPYs for potential applications in photosensitizers and singlet oxygen generation (Jiang et al., 2015).

  • Analytical Chemistry Applications : Gatti et al. (1990) discuss its use as a fluorogenic labeling reagent in high-performance liquid chromatography for the detection of biologically important thiols (Gatti et al., 1990).

  • Chemical Research and Development : González-Martínez et al. (2019) utilized this compound in the chemoenzymatic synthesis of an Odanacatib precursor, showcasing its role in complex chemical synthesis (González-Martínez et al., 2019).

  • Material Science and Polymer Research : Segawa et al. (2010) demonstrated its application in the synthesis of hyperbranched polymers, highlighting its versatility in material science (Segawa et al., 2010).

Mechanism of Action

Target of Action

It’s suggested that the compound may mediate apoptosis through the nur77-bcl-2 pathway .

Mode of Action

It’s suggested that the compound can induce nur77 expression and nuclear export . This suggests that the compound may interact with its targets, leading to changes in gene expression and cellular function.

Biochemical Pathways

The compound is suggested to affect the Nur77-Bcl-2 pathway . Nur77 is a nuclear receptor that can regulate gene expression and has been implicated in apoptosis, a process of programmed cell death. The Bcl-2 family of proteins are key regulators of apoptosis, and changes in their expression can have significant effects on cell survival and death.

Result of Action

It’s suggested that the compound may induce apoptosis, a process of programmed cell death, through the nur77-bcl-2 pathway . This could potentially lead to the death of targeted cells.

properties

IUPAC Name

2,2,2-trifluoro-1-(6-methoxynaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O2/c1-18-11-5-4-8-6-10(3-2-9(8)7-11)12(17)13(14,15)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUJNJQFAWNYEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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